4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C23H17BrIN3O4 and a molecular weight of 606.218 g/mol . This compound is notable for its unique structure, which includes both iodine and bromine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process generally includes:
Formation of 2-Iodobenzoyl Chloride: This is achieved by reacting 2-iodobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazide: The 2-iodobenzoyl chloride is then reacted with hydrazine hydrate to form the carbohydrazide intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of iodine and bromine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and hydrazone functional groups.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide (NaI) or potassium bromide (KBr) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of iodine or bromine atoms with other nucleophiles, while hydrolysis can yield the corresponding carboxylic acids and amines .
Scientific Research Applications
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of iodine and bromine atoms suggests potential interactions with enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-furoate: Similar structure but with a furoate group instead of a bromobenzoate group.
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Contains two iodine atoms instead of one iodine and one bromine.
Uniqueness
The uniqueness of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate lies in its dual halogenation (iodine and bromine), which imparts distinct chemical and biological properties. This dual halogenation can influence its reactivity and interactions with biological targets, making it a valuable compound for research .
Properties
CAS No. |
765912-96-7 |
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Molecular Formula |
C23H17BrIN3O4 |
Molecular Weight |
606.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H17BrIN3O4/c24-19-7-3-1-5-17(19)23(31)32-16-11-9-15(10-12-16)13-27-28-21(29)14-26-22(30)18-6-2-4-8-20(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
HCLGXZJQHDITLP-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3I)Br |
Origin of Product |
United States |
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